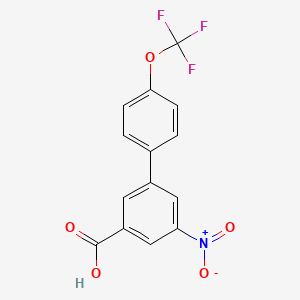

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid is a chemical compound with the molecular formula C14H8F3NO5 . Its average mass is 327.212 Da and its monoisotopic mass is 327.035461 Da .

Molecular Structure Analysis

The molecular structure of 5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid consists of a benzoic acid core with a nitro group at the 5-position and a trifluoromethoxyphenyl group at the 3-position .Wissenschaftliche Forschungsanwendungen

Degradation and Stability of Nitroaromatic Compounds

A study focused on nitisinone (NTBC), a compound structurally similar to the one of interest, explores its degradation processes and by-products. NTBC's stability in various conditions was assessed using LC-MS/MS, revealing that it is more stable at higher pH levels. Notably, degradation products such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) were identified, which exhibit considerable stability under studied conditions. This research contributes to a better understanding of the environmental and health impacts of such compounds (Barchańska et al., 2019).

Inhibition of Ion Transport

Another study highlights the inhibitory effects of certain nitroaromatic compounds on ion transport, specifically focusing on Pendrin (SLC26A4) activity in human kidney cell lines. The findings indicate that nitroaromatic compounds, such as 5-nitro-2-[(3-phenylpropyl)amino]benzoic acid (NPPB), can significantly hamper Pendrin activity, suggesting potential implications for the treatment of hypertensive states and respiratory distresses (Bernardinelli et al., 2016).

Energetic Materials Research

Research into 5-Nitro-1,2,4-triazole-3-one (NTO) and its derivatives, including those with nitro-aromatic structures, demonstrates their significance in the development of high-energy density materials. Such materials are of interest due to their reduced sensitivity, better thermal stability, and high performance. This review discusses strategies for synthesizing NTO, tailoring its particle morphology, and enhancing its features for various applications, providing insights into the potential uses of similar nitro-aromatic compounds in energetic materials (Hanafi et al., 2019).

Environmental Management Using Nitro Compounds

A study on free nitrous acid (FNA), closely related to the environmental behavior of nitroaromatic compounds, discusses its application in wastewater management. While traditionally considered inhibitory to microorganisms, FNA's properties are leveraged to control sewer corrosion, odor, and enhance nitrogen removal efficiency. This indicates the potential environmental management applications of nitro-aromatic compounds and their derivatives (Duan et al., 2019).

Wirkmechanismus

- As a related example, sodium benzoate (the sodium salt form of benzoic acid) is conjugated to glycine in the liver and excreted as hippuric acid. It is used in the treatment of urea cycle disorders due to its ability to bind amino acids, leading to their excretion and a decrease in ammonia levels .

Target of Action

Eigenschaften

IUPAC Name |

3-nitro-5-[4-(trifluoromethoxy)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO5/c15-14(16,17)23-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)18(21)22/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLDVKJABWTHCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50691806 |

Source

|

| Record name | 5-Nitro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261782-84-6 |

Source

|

| Record name | 5-Nitro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)

![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)